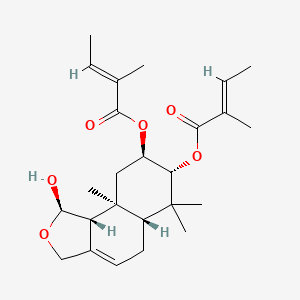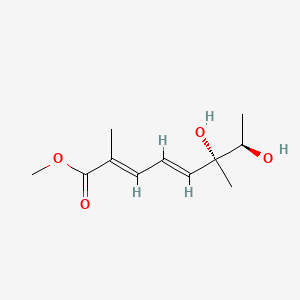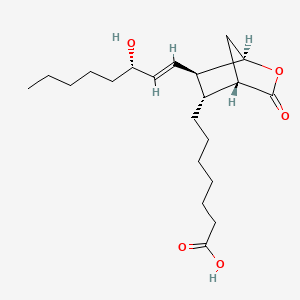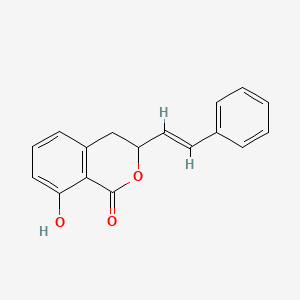
Typharin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typharin is a natural product found in Typha capensis with data available.
Applications De Recherche Scientifique
Antibacterial Properties
- Typharin analogs have been synthesized and evaluated for their antibacterial activity. A study by Saeed, Rafique, & Ashraf (2013) described the synthesis of a 6-hydroxy-7-methyl analog of typharin and its screening for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria.
Hemostatic Bioactivity
- Pollen Typhae Carbonisata, a calcined herb containing Typharin, has been used as a hemostatic medicine. A study by Yan et al. (2017) found that carbon quantum dots derived from this compound have significant hemostasis effects, indicating potential biomedical applications in hemorrhage control.
Wound Healing Potential
- The female flowers inflorescence of Typha species, which contain Typharin, have shown notable wound healing activity. Akkol et al. (2011) demonstrated this effect in in vivo wound models, supporting the traditional use of Typha for burns and wound healing.
Antitumor Activity
- A study by Harada et al. (2001) explored the antitumor effects of cepharanthin, a compound related to Typharin, against a human adenosquamous cell carcinoma cell line, indicating potential applications in cancer treatment.
Environmental Applications
- Typha species, including those containing Typharin, have been studied for their role in environmental remediation. For instance, Wilson, Whitwell, & Klaine (2000) investigated the use of Typha latifolia in removing pesticide residues from water, demonstrating its potential in phytoremediation.
Propriétés
Formule moléculaire |
C17H14O3 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
8-hydroxy-3-[(E)-2-phenylethenyl]-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C17H14O3/c18-15-8-4-7-13-11-14(20-17(19)16(13)15)10-9-12-5-2-1-3-6-12/h1-10,14,18H,11H2/b10-9+ |
Clé InChI |
CIRUTPJYXFRYFS-MDZDMXLPSA-N |
SMILES isomérique |
C1C(OC(=O)C2=C1C=CC=C2O)/C=C/C3=CC=CC=C3 |
SMILES |
C1C(OC(=O)C2=C1C=CC=C2O)C=CC3=CC=CC=C3 |
SMILES canonique |
C1C(OC(=O)C2=C1C=CC=C2O)C=CC3=CC=CC=C3 |
Synonymes |
typharin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



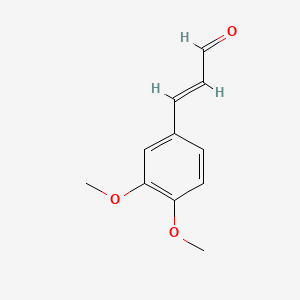
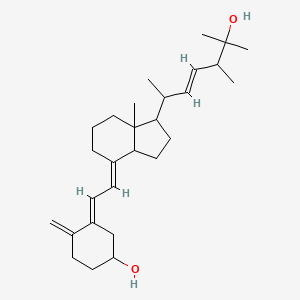
![(2R,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1239332.png)
![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
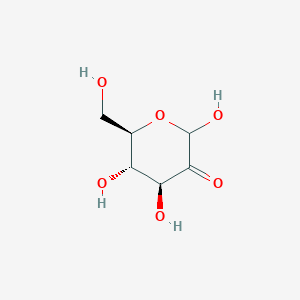
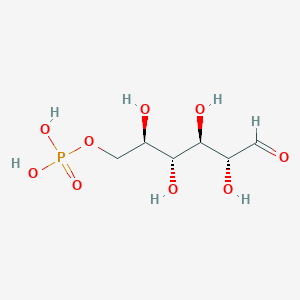

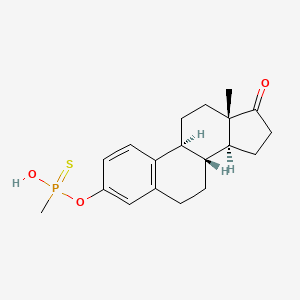
![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)
